molecular formula C11H9F3N4 B6437899 N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 2549064-38-0

N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B6437899
CAS RN: 2549064-38-0
M. Wt: 254.21 g/mol
InChI Key: XRMZROSIVQLKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .


Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Advantages and Limitations for Lab Experiments

N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in good yields. Additionally, the compound can be used to study enzyme-catalyzed reactions and to modulate the activity of enzymes involved in drug metabolism. However, the compound is not suitable for use in vivo, as it has not been tested for safety in humans.

Future Directions

There are several potential future directions for research involving N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine. These include further study of the compound's mechanism of action, its potential effects on biochemical and physiological processes, and its potential applications in drug design and development. Additionally, this compound could be used to study the effects of drug metabolism on drug absorption, distribution, metabolism, and excretion. Furthermore, the compound could be used to study the effects of drug metabolism on cell signaling pathways and gene expression. Finally, this compound could be used to study the effects of drug metabolism on drug resistance and drug tolerance.

Synthesis Methods

N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can be synthesized using a variety of methods. The most common method involves the condensation of 5-trifluoromethylpyridine and 2-pyrimidin-2-ylmethyl amine in anhydrous dimethylformamide (DMF). The reaction is typically performed at room temperature and yields this compound in good yields. Other methods of synthesis include the reaction of 5-trifluoromethylpyridine and 2-pyrimidin-2-ylmethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the reaction of 5-trifluoromethylpyridine and 2-pyrimidin-2-ylmethyl bromide in the presence of a base.

Scientific Research Applications

N-[(pyrimidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine has been used in a variety of scientific research applications, including in the synthesis of organic molecules, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological processes. The compound has also been used in the development of drugs and drug delivery systems.

properties

IUPAC Name

N-(pyrimidin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)8-2-3-9(17-6-8)18-7-10-15-4-1-5-16-10/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMZROSIVQLKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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